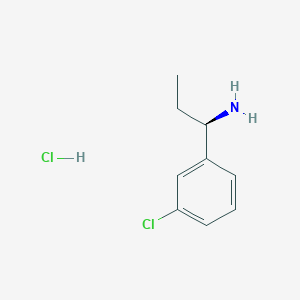

(R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride

説明

®-1-(3-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine compound with a molecular formula of C9H12ClN. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a chiral center, making it an important molecule in the study of stereochemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent like methanol or ethanol.

Industrial Production Methods: In industrial settings, the production of ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of 3-chlorophenylpropanone or 3-chlorophenylpropanal.

Reduction: Formation of 3-chlorophenylpropanol.

Substitution: Formation of various substituted phenylpropanamines depending on the nucleophile used.

科学的研究の応用

Chemistry: ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of stereochemistry and chiral resolution techniques.

Biology: In biological research, this compound is used to study the effects of chiral amines on biological systems. It serves as a model compound for understanding the interactions between chiral molecules and biological receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific receptors in the body. Its chiral nature makes it a valuable molecule in the design of enantiomerically pure drugs.

Industry: In the industrial sector, ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

作用機序

The mechanism of action of ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules.

類似化合物との比較

- (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride

- 1-(3-Chlorophenyl)propan-1-amine

- 1-(4-Chlorophenyl)propan-1-amine hydrochloride

Comparison: ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride. The position of the chlorine atom on the phenyl ring also differentiates it from other similar compounds, affecting its reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

(R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride, also known as (R)-3-chloroamphetamine, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its antibacterial and psychoactive effects, supported by various studies and data.

- IUPAC Name : this compound

- Molecular Formula : C9H12ClN·HCl

- Molecular Weight : 206.11 g/mol

- CAS Number : 1168139-40-9

Study Findings

A study evaluated a series of synthetic compounds similar to this compound, focusing on their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some compounds exhibited significant antibacterial activity at low micromolar concentrations:

| Compound | MIC (μg/ml) | Activity Against |

|---|---|---|

| CPD20 | 10 | S. aureus, E. faecalis |

| CPD22 | 10 | S. aureus, S. pyogenes |

| CPD21 | 5 | S. pyogenes |

These findings suggest that modifications to the propanamine structure can enhance antibacterial properties, indicating a potential pathway for developing new antimicrobial agents based on this scaffold .

Psychoactive Effects

This compound is structurally similar to amphetamines, which are known for their stimulant effects on the central nervous system. The compound's ability to influence neurotransmitter release may contribute to its psychoactive properties.

Research indicates that compounds with a similar structure can act as monoamine releasing agents, specifically affecting dopamine and norepinephrine levels in the brain. This mechanism underlies their potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .

Case Studies

While comprehensive clinical data on this compound itself is sparse, several case studies involving related compounds provide insights into its biological activity:

-

Case Study on Antibacterial Efficacy :

- A compound structurally related to (R)-1-(3-Chlorophenyl)propan-1-amine was tested against clinical isolates of MRSA. Results demonstrated that certain derivatives could inhibit bacterial growth effectively, suggesting a potential therapeutic application in treating resistant infections.

-

Psychoactive Profile Analysis :

- In a controlled study examining the effects of similar amphetamine derivatives, participants reported increased alertness and focus, alongside side effects typical of stimulant medications, such as anxiety and increased heart rate.

特性

IUPAC Name |

(1R)-1-(3-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBWFBWTSUGMNB-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704227 | |

| Record name | (1R)-1-(3-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168139-40-9 | |

| Record name | (1R)-1-(3-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。